![molecular formula C7H4ClNS B11764473 6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
6-Chlorobenzo[D]isothiazole
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Overview
Description
6-Chlorobenzo[D]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a chlorine atom at the 6th position. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[D]isothiazole typically involves the condensation of appropriate precursors containing nitrogen and sulfur atoms. One common method includes the reaction of 2-chlorobenzonitrile with sulfur and a base, followed by cyclization to form the isothiazole ring . Another approach involves the use of metal-catalyzed reactions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often employs efficient and scalable methods such as metal-catalyzed cross-coupling reactions and direct C-H activation chemistry. These methods allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzo[D]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
6-Chlorobenzo[D]isothiazole and its derivatives have shown significant potential in medicinal chemistry due to their biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzo[D]isothiazole moiety exhibit antimicrobial properties. For instance, derivatives have been synthesized that demonstrate activity against various bacterial strains, making them promising candidates for antibiotic development .
Anticancer Properties
Several studies highlight the anticancer potential of this compound derivatives. For example, compounds have been identified that inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . A notable study reported that certain derivatives exhibited nanomolar inhibitory activity against cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
This compound is being explored for its applications in agriculture, particularly as a pesticide and fungicide.
Fungicidal Activity
Research has demonstrated that this compound possesses fungicidal properties against various plant pathogens. It can disrupt fungal cell membranes, leading to cell death . This makes it a candidate for developing new agricultural fungicides.
Plant Growth Regulation
Some derivatives of this compound have been identified as effective plant growth regulators, promoting growth and enhancing resistance to environmental stresses .
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial processes.
Dyes and Pigments
The compound serves as an intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions . This application is particularly relevant in the textile industry.
Material Science
Research indicates potential uses of this compound in developing new materials with specific electrical or optical properties. Its unique chemical structure allows for modifications that can enhance material performance .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[D]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Benzo[D]isothiazole: Lacks the chlorine atom but shares the core structure.
6-Bromobenzo[D]isothiazole: Similar structure with a bromine atom instead of chlorine.
6-Fluorobenzo[D]isothiazole: Contains a fluorine atom at the 6th position.
Uniqueness: 6-Chlorobenzo[D]isothiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
6-Chlorobenzo[D]isothiazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 6-position of the benzo[d]isothiazole ring system. This structural feature influences its reactivity and biological activity, enhancing its interactions with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of benzothiazoles, including this compound, can inhibit the growth of various bacteria and fungi. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Salmonella spp.
- Fungal Strains Tested : Candida albicans, Aspergillus fumigatus.
While some derivatives showed promising results, others demonstrated limited effectiveness against specific strains .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. Several derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. Key findings include:
- Cytotoxicity : Compounds derived from this compound exhibited cytotoxicity against human CD4+ lymphocyte cell lines, which are relevant for HIV research .
- Inhibition of Tumor Growth : A study reported that certain derivatives demonstrated significant inhibition of tumor cell proliferation, with percentage inhibition rates ranging from 50% to over 70% at specific concentrations .
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For example, it may inhibit certain kinases or proteases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzo[D]isothiazole | Lacks chlorine | Limited antimicrobial properties |
6-Bromobenzo[D]isothiazole | Contains bromine | Similar anticancer activity |
6-Fluorobenzo[D]isothiazole | Contains fluorine | Enhanced reactivity but variable activity |
The presence of chlorine in this compound enhances its ability to interact with biological targets compared to its analogs.
Case Studies
- Antitumor Agents Development :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C7H4ClNS |
---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
6-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
LOQXWJAZYXSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=C2 |
Origin of Product |
United States |
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